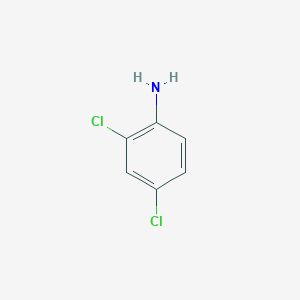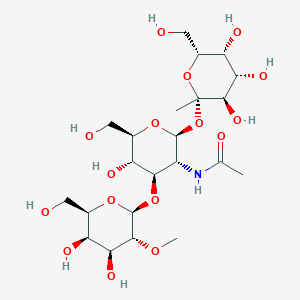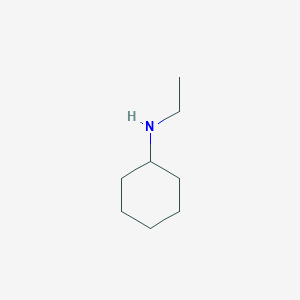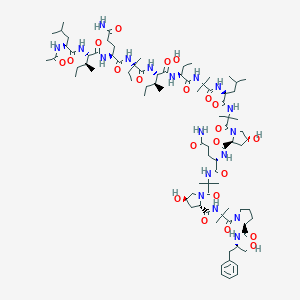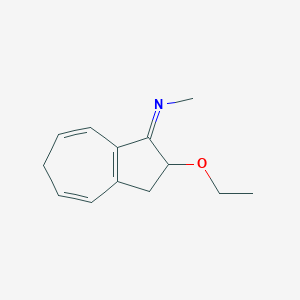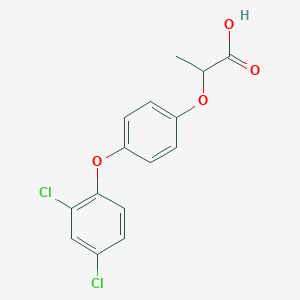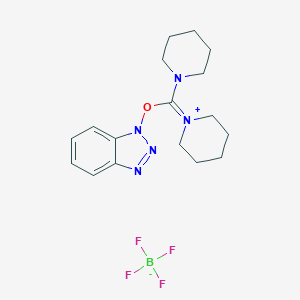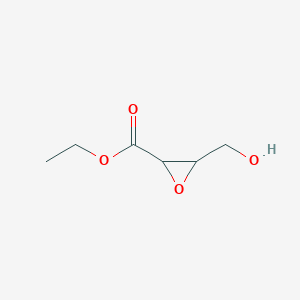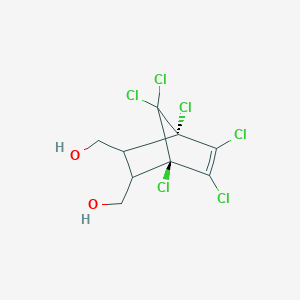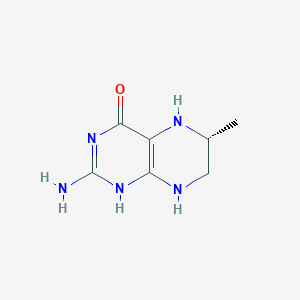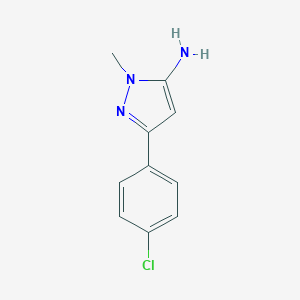
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Nonlinear Optics
- Field : Computational Electronics
- Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which is structurally similar to the compound you mentioned, has been studied for its potential applications in nonlinear optics .
- Methods : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results : The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Fluorescent Probes
- Field : Chemical Intermediates
- Application : A compound structurally similar to the one you mentioned, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, has been used as a metal ion fluorescent probe .
- Methods : The compound was synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The compound showed excellent selectivity for Ag+ detection. The crystal structure of the compound was presented and formed racemic crystals .
Disease Treatment
- Field : Medicinal Chemistry
- Application : A compound structurally similar to the one you mentioned, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, was synthesized with the objective of finding better treatments for certain diseases .
- Methods : The compound was synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
- Results : The synthesis yielded the novel compound, but the results or outcomes of its application in disease treatment are not specified in the source .
Optoelectronic Device Fabrication
- Field : Optoelectronics
- Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which is structurally similar to the compound you mentioned, has been studied for its potential applications in optoelectronic device fabrications .
- Methods : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results : The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Organic Building Blocks
- Field : Organic Chemistry
- Application : 3-(4-Chlorophenyl)propionic acid, a compound structurally similar to the one you mentioned, is used as an organic building block .
- Methods : The compound is synthesized and used in various organic reactions .
- Results : The specific results or outcomes of its application as an organic building block are not specified in the source .
Synthesis of Oxadiazolium Derivatives
- Field : Organic Synthesis
- Application : 3-(4-chlorophenyl)-[1, 2, 3]-oxadiazol-3-ium-5-olate, a compound structurally similar to the one you mentioned, is synthesized for various applications .
- Methods : The compound is synthesized under ultrasonication condition at 25°C, reaction of compound 3 and acetic anhydride .
- Results : The synthesis yielded the novel compound, but the results or outcomes of its application are not specified in the source .
Organic Synthesis
- Field : Organic Chemistry
- Application : 3-(4-Chlorophenyl)propionic acid, a compound structurally similar to the one you mentioned, is used as an organic building block .
- Methods : The compound is synthesized and used in various organic reactions .
- Results : The specific results or outcomes of its application as an organic building block are not specified in the source .
Synthesis of Oxadiazolium Derivatives
- Field : Organic Synthesis
- Application : 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate, a compound structurally similar to the one you mentioned, is synthesized for various applications .
- Methods : The compound is synthesized under ultrasonication condition at 25°C, reaction of compound 3 and acetic anhydride .
- Results : The synthesis yielded the novel compound, but the results or outcomes of its application are not specified in the source .
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity or flammability, as well as appropriate safety precautions.
Direcciones Futuras
This could include potential applications or areas of study for the compound, based on its properties and behavior.
Please note that this is a general outline and the specifics may vary depending on the nature of the compound and the available information. If you have a different compound or more specific information, I would be happy to help further.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCXTGPGSAWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370669 | |
| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
CAS RN |
126417-82-1 | |
| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

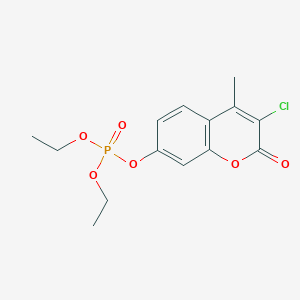
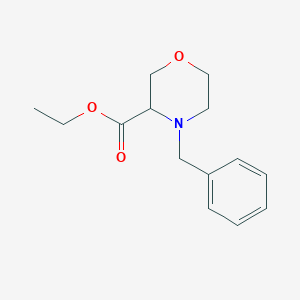
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
